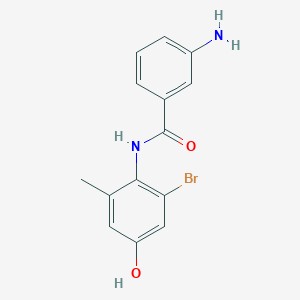![molecular formula C14H28O2Si B14183992 Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate CAS No. 835652-82-9](/img/structure/B14183992.png)
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is an organic compound with the molecular formula C12H26O2Si. It is characterized by the presence of a trimethylsilyl group, which is a functional group in organic chemistry consisting of three methyl groups bonded to a silicon atom. This compound is notable for its chemical inertness and large molecular volume, making it useful in various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate typically involves the reaction of octanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trimethylsilyl chloride in the presence of a base such as pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume of the trimethylsilyl group can influence the compound’s reactivity and stability. The pathways involved include nucleophilic substitution and electrophilic addition reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl octanoate: Lacks the trimethylsilyl group, making it less chemically inert.
Trimethylsilyl acetate: Contains a similar trimethylsilyl group but differs in the ester component.
Ethyl 2-[1-(trimethylsilyl)ethylidene]octanoate: Similar structure but with an ethyl group instead of a methyl group
Uniqueness
Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate is unique due to the presence of the trimethylsilyl group, which imparts chemical inertness and a large molecular volume. This makes it particularly useful in applications requiring stability and resistance to hydrolysis.
Propriétés
Numéro CAS |
835652-82-9 |
|---|---|
Formule moléculaire |
C14H28O2Si |
Poids moléculaire |
256.46 g/mol |
Nom IUPAC |
methyl 2-(1-trimethylsilylethylidene)octanoate |
InChI |
InChI=1S/C14H28O2Si/c1-7-8-9-10-11-13(14(15)16-3)12(2)17(4,5)6/h7-11H2,1-6H3 |
Clé InChI |
DYLDFTBHIQVFFX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(=C(C)[Si](C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-1,3-Benzothiazol-2-yl 3-[(2-methylpropyl)amino]butanethioate](/img/structure/B14183909.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
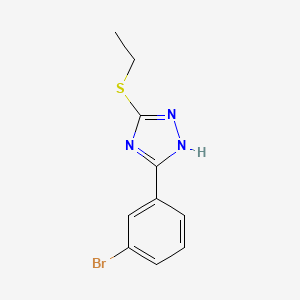
![2-[11-(Hydroxymethyl)-3,7,15-trimethylhexadeca-2,6,10,14-tetraen-1-yl]-5-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B14183934.png)
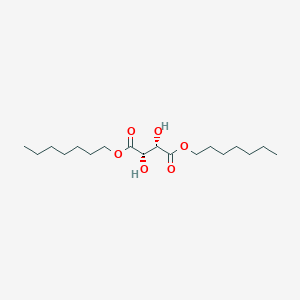
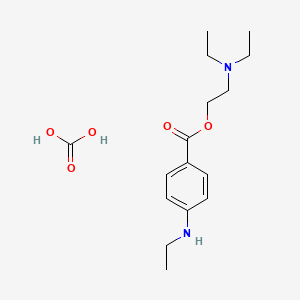
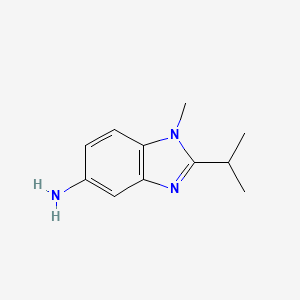
![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)
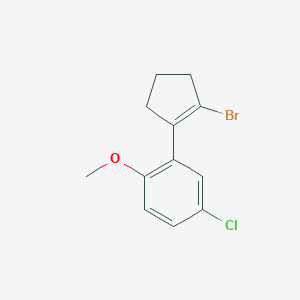
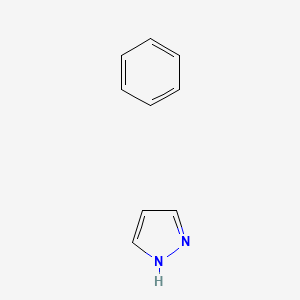
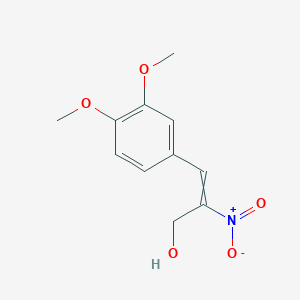
![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
